molecular formula C15H13N3O4S2 B11345565 Ethyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11345565
M. Wt: 363.4 g/mol
InChI Key: CVEQPXVXORVHRL-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE: is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, oxazole, and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiophene ring through a condensation reaction, followed by the construction of the oxazole and thiazole rings via cyclization reactions. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H13N3O4S2/c1-3-21-14(20)12-8(2)16-15(24-12)17-13(19)9-7-10(22-18-9)11-5-4-6-23-11/h4-7H,3H2,1-2H3,(H,16,17,19)

InChI Key

CVEQPXVXORVHRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CS3)C

Origin of Product

United States

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